2-(Bromomethyl)-5-nitrobenzoic acid
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Overview
Description
Bromomethyl compounds, such as 2-(Bromomethyl)acrylic acid, are often used in chemical synthesis . They can react with aldehydes and ketones to form α-methylene-butyrolactones, which are used in the synthesis of methotrexate analogues .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the use of a brominating agent. For example, 2-Bromomethylbenzoic acid can be synthesized by filtration and drying in a vacuum oven .Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques. For example, the molecular formula of 2-(Bromomethyl)benzoic acid is C8H7BrO2 .Chemical Reactions Analysis
Bromomethyl compounds can participate in various chemical reactions. For instance, 2-(Bromomethyl)benzoic acid can react with aldehydes and ketones to form α-methylene-butyrolactones .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary. For example, the molecular weight of 2-(Bromomethyl)benzoic acid is 215.05 g/mol .Scientific Research Applications
Biochemical Applications :
- Sulfhydryl Group Analysis : A derivative, 5,5′-dithiobis(2-nitrobenzoic acid), has been useful for determining sulfhydryl groups in biological materials, providing insights into the biochemistry of blood and other tissues (Ellman, 1959).
- Glutathione Determination : This compound has been used in colorimetric micro-methods for determining total glutathione in tissues, contributing to understanding redox biology and cellular health (Owens & Belcher, 1965).
Organic Chemistry and Synthesis :
- Heterocyclic Synthesis : The derivatives of 2-(Bromomethyl)-5-nitrobenzoic acid have been used in synthesizing various heterocyclic compounds, such as benzodiazepin-2,3-diones, offering routes to structurally diverse products (Zhang et al., 2004).
- Solid-Phase Synthesis : It has also been employed in solid-phase synthesis methods for constructing tetrahydro-1,4-benzodiazepin-2-one scaffolds, contributing to the development of novel compounds (Zhang et al., 2004).
Pharmacological Research :
- Antitumoral Agent Research : A closely related compound, 4-bromomethyl-3-nitrobenzoic acid (ANB), has shown promise as an antitumoral agent, with its stability and degradation under various conditions being studied to understand its pharmacological potential (de Freitas et al., 2014).
- Genotoxic Impurity Detection in Pharmaceuticals : Derivatives such as methyl 2-(bromomethyl)-5-nitrobenzoate have been identified as potential genotoxic impurities in pharmaceuticals like lenalidomide, highlighting their relevance in ensuring drug safety (Gaddam et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(bromomethyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQUJFBMLKJQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-nitrobenzoic acid |
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